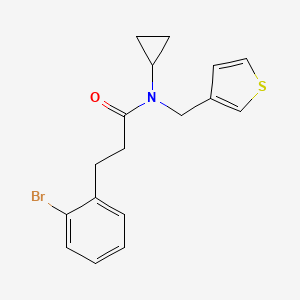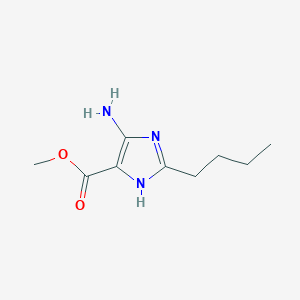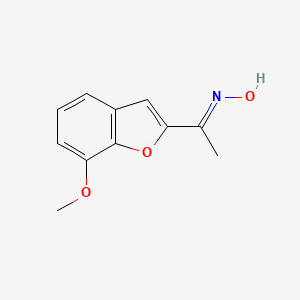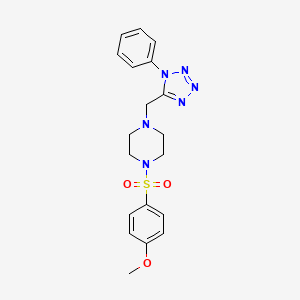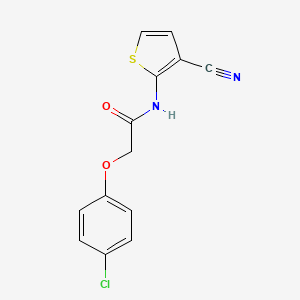
2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as CP-690,550 and is classified as a Janus kinase (JAK) inhibitor. JAK inhibitors have been shown to have a variety of potential applications in the fields of immunology, oncology, and inflammation research.
Scientific Research Applications
Potential Pesticide Applications
2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide and its derivatives have been characterized for potential use as pesticides. X-ray powder diffraction data of these compounds, including experimental and calculated peaks positions, relative peak intensities, and unit-cell parameters, have been reported (Olszewska, Tarasiuk, & Pikus, 2009).
Synthesis and Structural Analysis
This compound has been synthesized and structurally characterized through various spectroscopic studies and single crystal X-ray crystallography. The crystal packing is stabilized by hydrogen bonds, and computational studies including density functional theory (DFT) and Fukui function analysis have been conducted. Its interaction with DNA bases has been explored through charge transfer methods (Cakmak et al., 2022).
Antibacterial Applications
Several derivatives of this compound have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria. QSAR studies of these compounds indicate a positive contribution of substituents, suggesting an increase in hydrophobicity or steric bulk character (Desai, Shah, Bhavsar, & Saxena, 2008).
Crystal Structure Studies
The crystal structures of related acetamides have been examined, revealing complex sheet formations built from hydrogen bonds. These studies provide insight into the molecular interactions and stability of these compounds (Narayana et al., 2016).
Antitumor Activity
Some derivatives have been evaluated for their potential antitumor activity. The synthesis and evaluation of these derivatives provide insights into their effectiveness against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Nonlinear Optical Properties
The nonlinear optical properties of related crystalline structures have been investigated to understand their potential in photonic devices such as optical switches and modulators. This research contributes to the understanding of the material's optical behavior (Castro et al., 2017).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-10-1-3-11(4-2-10)18-8-12(17)16-13-9(7-15)5-6-19-13/h1-6H,8H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZKGHLDZFLUCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=C(C=CS2)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

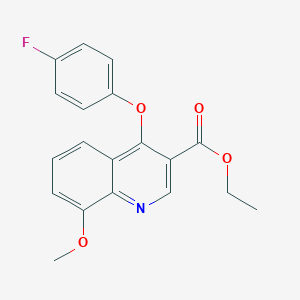
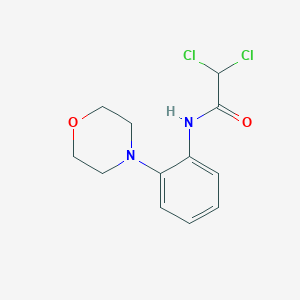
![ethyl 2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354757.png)
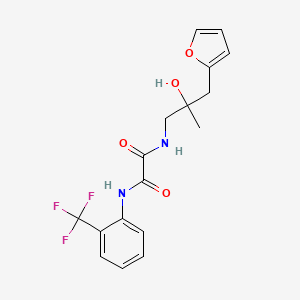
![(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid](/img/structure/B2354763.png)
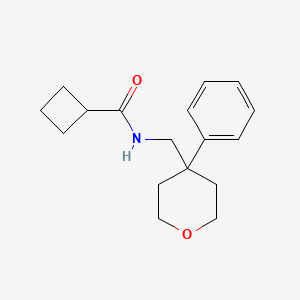
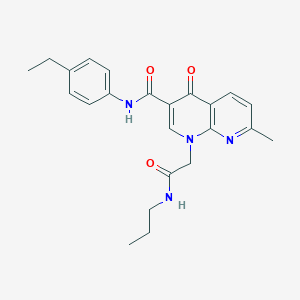

![6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2354770.png)
